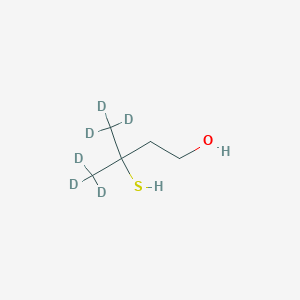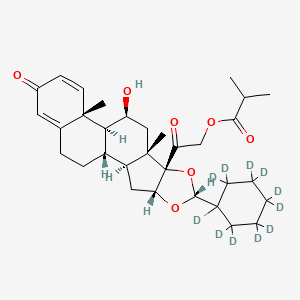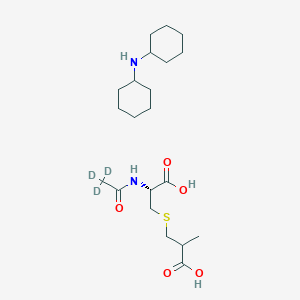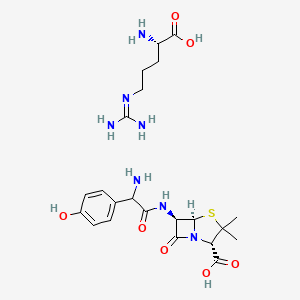
Amoxicillin (arginine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amoxicillin (arginine) is a compound that combines amoxicillin, a widely used antibiotic, with arginine, an amino acid. Amoxicillin belongs to the aminopenicillin class of the penicillin family and is used to treat various bacterial infections. The addition of arginine can enhance the solubility and stability of amoxicillin, potentially improving its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amoxicillin (arginine) involves the coupling of amoxicillin with arginine. One common method is the enzymatic synthesis, where amoxicillin is produced via a one-pot enzymatic reaction. This process involves the enzymatic hydrolysis of penicillin G potassium salt to form 6-aminopenicillanic acid, which is then coupled with p-hydroxyphenylglycine methyl ester to produce amoxicillin .
Industrial Production Methods
Industrial production of amoxicillin typically involves fermentation processes to produce penicillin G, followed by chemical or enzymatic conversion to amoxicillin. The addition of arginine can be achieved through a subsequent reaction step, where amoxicillin is reacted with arginine under controlled conditions to form the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Amoxicillin (arginine) undergoes various chemical reactions, including:
Oxidation: Amoxicillin can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amoxicillin can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amoxicillin can lead to the formation of various degradation products, while substitution reactions can produce derivatives with modified functional groups.
Applications De Recherche Scientifique
Amoxicillin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, with research focusing on improving its efficacy and reducing resistance.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mécanisme D'action
Amoxicillin (arginine) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of cross-links in the cell wall, leading to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ampicillin: Another aminopenicillin with a similar mechanism of action but different pharmacokinetic properties.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Clavulanic Acid: Often combined with amoxicillin to inhibit beta-lactamase enzymes and enhance its efficacy.
Uniqueness
Amoxicillin (arginine) is unique due to the addition of arginine, which can improve its solubility and stability. This modification can enhance the therapeutic efficacy of amoxicillin, making it a valuable compound in the treatment of bacterial infections .
Propriétés
Formule moléculaire |
C22H33N7O7S |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11+,14-;4-/m10/s1 |
Clé InChI |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



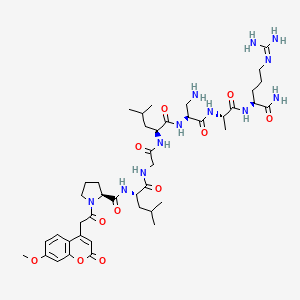



![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
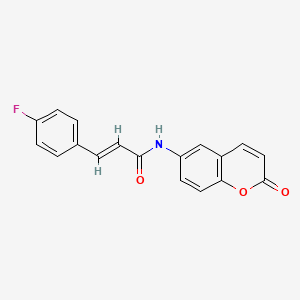
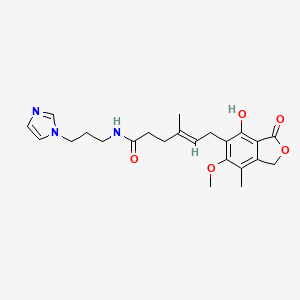
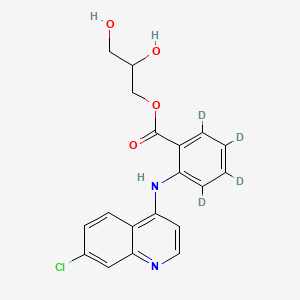
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
